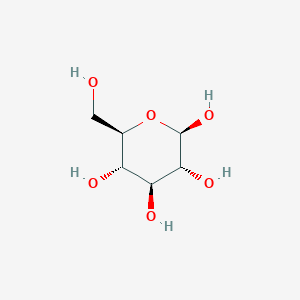
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate
Descripción general
Descripción
The compound “(2S,2’S)-2,2’-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate” is a complex organic molecule. The “2S,2’S” and “2S,3S” notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms. The “S” and “R” notations are used to describe the configuration of chiral centers in the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
(2R,3R,4S)-2-Hydroxymethylpyrrolidine-3,4-diol, a compound related to (2S,2'S)-2,2'-Bipyrrolidine, was synthesized from N-protected (2S)-3,4-dehydroproline methyl esters through a stereoselective reaction. This synthesis involved several steps, including osmium tetraoxide reaction, isopropylidene acetals conversion, and reduction to yield the final product in high purity (Goli et al., 1994).
Complex Formation
Fe(III) complexes of the symmetric (2S,2'S)-2,2'-bipyrrolidine derivatives were studied for their electronic structure in both neutral and oxidized forms. These studies contribute to understanding the redox properties and potential applications in catalysis or material science (Chiang et al., 2014).
Biological and Medicinal Applications
Neuroprotection
Aminopyrrolidine-2R,4R-dicarboxylated, a related compound, was found to protect neurons against excitotoxic degeneration, indicating potential applications in neuroprotective therapies (Battaglia et al., 1998).
Catalysis in Organic Synthesis
Chiral Mn-aminopyridine complexes containing (2S,2'S)-2,2'-bipyrrolidine were used to catalyze the benzylic C−H oxidation of arylalkanes. This showcases the potential of (2S,2'S)-2,2'-bipyrrolidine derivatives in asymmetric synthesis and catalysis (Talsi et al., 2017).
Applications in Organic Synthesis
- Synthesis of Complex Molecules: 4-Fluoropyrrolidine derivatives, including those based on (2S,4S)-4-fluoropyrrolidine, are used in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The methodology used for their synthesis, involving the stereospecific double fluorination of (2S,4R)-4-hydroxyproline, demonstrates the utility of bipyrrolidine derivatives in complex organic syntheses (Singh & Umemoto, 2011).
Asymmetric Synthesis
- Organocatalysis: C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines were developed as effective organocatalysts for asymmetric Diels–Alder reactions. The bipyrrolidines' role in asymmetric synthesis highlights the versatility of these compounds (Ma et al., 2009).
Propiedades
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBPIDVENIULD-CSEKXHCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H]2CCCN2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,2'S)-2,2'-Bipyrrolidine (2S,3S)-2,3-dihydroxysuccinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



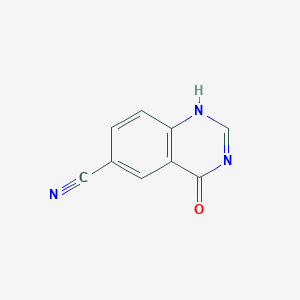
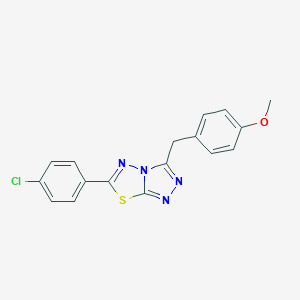
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)

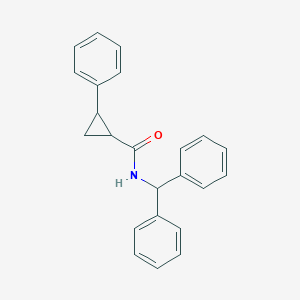
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
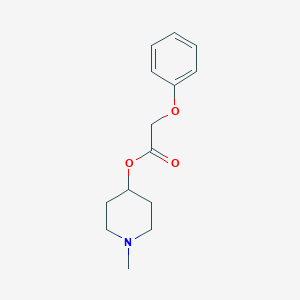
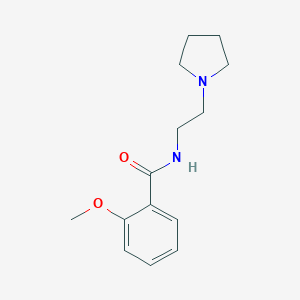

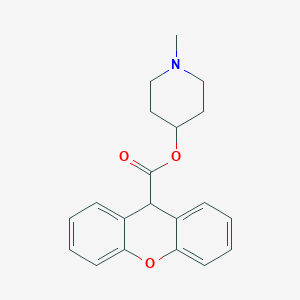

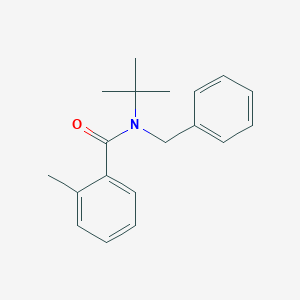
![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, 5-bromo-](/img/structure/B184681.png)